molecular formula C25H21N3O5 B3558714 4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

Cat. No.: B3558714
M. Wt: 443.5 g/mol
InChI Key: OWDHXUULQJPEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that features a pyrazole ring substituted with a 3,4-dimethoxyphenyl group and a phenyl group, linked to a benzoic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as 1-phenyl-3-(3,4-dimethoxyphenyl)propane-1,3-dione, under acidic or basic conditions.

    Amidation Reaction: The resulting pyrazole derivative is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propanoic acid
  • 3,4-Dimethoxyphenylacetone
  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone

Comparison: 4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is unique due to the presence of both a pyrazole ring and a benzoic acid moiety, which confer distinct chemical and biological properties. Unlike simpler analogs, this compound can participate in a wider range of chemical reactions and has more diverse biological activities, making it a valuable molecule for research and potential therapeutic applications.

Properties

IUPAC Name

4-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O5/c1-32-21-13-10-17(14-22(21)33-2)23-20(15-28(27-23)19-6-4-3-5-7-19)24(29)26-18-11-8-16(9-12-18)25(30)31/h3-15H,1-2H3,(H,26,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDHXUULQJPEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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4-[[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

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